4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine
Description
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) linked to a 4-fluorophenyl-substituted thiazole moiety. Thiomorpholine derivatives are of significant interest in medicinal chemistry due to their enhanced lipophilicity compared to morpholine analogs, attributed to the sulfur atom replacing oxygen . This compound serves as a versatile intermediate in drug development, particularly in kinase inhibitors and antimicrobial agents, where structural modifications on the thiazole and aryl groups modulate biological activity .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S2/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHXTOIAKFRZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901235912 | |
| Record name | 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-00-3 | |
| Record name | 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4-Fluorophenyl)-2-thiazolyl]thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901235912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.
Reduction: Reduction reactions can modify the fluorophenyl group or the thiazole ring.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine has potential applications in drug development due to its biological activity. The thiazole ring is known for its role in enhancing the pharmacological properties of compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of thiazole exhibit anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models. The presence of the fluorophenyl group may enhance the compound's interaction with cancer cell receptors, leading to apoptosis in malignant cells.
Antimicrobial Activity
Thiazole-containing compounds are often investigated for their antimicrobial properties. Studies have shown that modifications to the thiazole structure can lead to enhanced activity against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Materials Science
The unique structural characteristics of this compound make it suitable for developing new materials, particularly in organic electronics and polymers.
Application: Conductive Polymers
Research indicates that incorporating thiazole derivatives into polymer matrices can enhance electrical conductivity. This application is particularly relevant for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Thiazole Derivative A | Lacks fluorine substitution | Moderate antimicrobial |
| Thiazole Derivative B | Contains methyl group instead of fluorine | Enhanced anticancer activity |
| This compound | Fluorinated phenyl and thiomorpholine ring | Potentially high bioactivity |
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The fluorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole (Compound 4) : Structural similarity: Shares the 4-fluorophenyl-thiazole core but incorporates a chlorophenyl group instead of thiomorpholine. Crystallography: Isostructural with 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine (triclinic, P 1 symmetry), but halogen substitution (Cl vs. F) induces minor adjustments in crystal packing. Conformational differences: The pyrazole-triazole side chain introduces torsional strain, reducing planarity compared to the thiomorpholine derivative.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazolyl)thiazole (Compound 5) :
- Impact of fluorine : Fluorine’s electronegativity enhances dipole interactions, leading to tighter molecular packing than the chloro analog.
- Biological relevance : Fluorine’s metabolic stability may improve pharmacokinetic profiles in drug candidates.
Thiomorpholine vs. Morpholine Derivatives
4-(4-Nitrophenyl)thiomorpholine vs. Morpholine Analog :
- Lipophilicity : Thiomorpholine’s sulfur atom increases logP by ~0.5 units compared to morpholine, enhancing membrane permeability.
- Crystal packing : Thiomorpholine forms centrosymmetric dimers via C–H···O hydrogen bonds involving sulfur-adjacent methylenes, absent in the morpholine analog.
- Metabolic soft spots : Thiomorpholine’s sulfur is prone to oxidation, forming sulfoxides/sulfones, which can be exploited for prodrug design .
4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine :
- Electronic effects : Oxygen in morpholine reduces electron density on the thiazole ring compared to thiomorpholine, altering reactivity in electrophilic substitutions.
Piperazine and Pyrazole Derivatives
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine :
- Flexibility : Piperazine’s conformational flexibility may enhance binding to diverse biological targets but reduce selectivity.
- Basicity : Higher pKa (~9.5) compared to thiomorpholine (pKa ~7.8) influences protonation states under physiological conditions.
- Pyrazole-thiadiazole Hybrid (C₂₈H₂₂BrFN₆S) : Planarity and stacking: Pyrazole introduces non-planar distortions (dihedral angles up to 64.48°), reducing π-π stacking efficiency compared to thiomorpholine derivatives. Crystal interactions: Relies on C–H···N/F interactions for 3D packing, contrasting with thiomorpholine’s sulfur-mediated dimers.
Functional Group Variations on the Thiazole Core
Carbaldehyde and Acetamide Derivatives
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde :
- Reactivity : The aldehyde group enables condensation reactions for Schiff base formation, a feature absent in thiomorpholine derivatives.
- Applications : Used as a building block in antidiabetic and antifungal agents.
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide :
- Hydrogen bonding : The acetamide group participates in N–H···O interactions, improving solubility in polar solvents.
- Biological activity : Demonstrated in kinase inhibition studies due to its hydrogen-bonding capacity.
Halogenated and Aryl-Substituted Analogs
2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide :
- Electrophilicity : The chloroacetamide moiety enhances reactivity in nucleophilic substitutions, useful in combinatorial chemistry.
- Toxicity profile : Chlorine may increase cytotoxicity compared to fluorine-substituted analogs.
- 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide : Steric effects: Dichlorophenyl substitution creates steric hindrance, reducing binding affinity in enzyme assays compared to mono-halogenated analogs.
Biological Activity
The compound 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Synthesis
While specific synthetic routes for this compound are not extensively documented in the literature, derivatives of thiazole and thiomorpholine have been synthesized through various methods including cyclization reactions and functional group modifications. The synthesis typically involves the reaction of appropriate thioketones with amines or thiazole derivatives under controlled conditions.
Antimicrobial Activity
Recent studies indicate that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain thiazole-based compounds displayed inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Activity
Thiazole derivatives are also being explored for their anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For example, a derivative showed IC50 values in the micromolar range against breast cancer cells, indicating promising cytotoxic effects . The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival.
Enzyme Inhibition
Enzymatic inhibition is another area where thiazole derivatives excel. Compounds similar to this compound have been tested for their ability to inhibit protein tyrosine phosphatases (PTPs), which play a role in various cellular processes including growth and differentiation. The selectivity and potency of these compounds can be optimized through structural modifications .
Case Studies
Q & A
Q. What analytical workflows ensure reproducibility in hybrid compound characterization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
